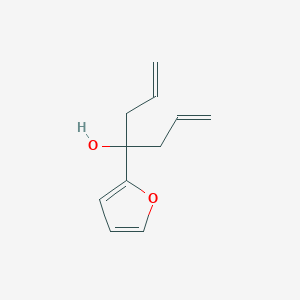

4-(Furan-2-yl)hepta-1,6-dien-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Furan-2-yl)hepta-1,6-dien-4-ol is an organic compound with the molecular formula C11H14O2 and a molecular weight of 178.23 g/mol . It features a furan ring attached to a hepta-1,6-dien-4-ol backbone, making it a versatile molecule in organic synthesis and research.

Wissenschaftliche Forschungsanwendungen

4-(Furan-2-yl)hepta-1,6-dien-4-ol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of polymers and other materials with unique properties.

Wirkmechanismus

Target of Action

The primary targets of 4-(Furan-2-yl)hepta-1,6-dien-4-ol are the human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These targets are key components in the regulation of cell growth and differentiation.

Mode of Action

The compound has several rotatable bonds, which provide it with good connectivity attributes . It interacts with its targets through intermolecular bonds, as revealed by in silico inspection and ligand docking . This interaction can directly connect to the human ERBB2 TMD (HER2), and to the ErbB TMD (HER1) dimer bilayer motif .

Result of Action

In vitro studies have shown promising results, with 80-94% proliferation percentage in different tumor models . In vivo, the compound has shown 35-61% tumor suppression in different tumor models, and the metastasis inhibition effect of the compound was 82-87% in different tumor models .

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound can interact with human ERBB2 TMD (HER2), and the ErbB TMD (HER1) dimer bilayer motif . These interactions could potentially influence biochemical reactions involving these proteins .

Cellular Effects

Preliminary studies suggest that this compound may have an impact on tumor growth and metastasis

Molecular Mechanism

It is believed to interact with the transmembrane domains of certain proteins, potentially influencing their activity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Furan-2-yl)hepta-1,6-dien-4-ol typically involves the reaction of furan derivatives with heptadienol intermediates. One common method includes the use of a Mitsunobu reaction, where a furan derivative reacts with a heptadienol in the presence of a phosphine and an azodicarboxylate . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Furan-2-yl)hepta-1,6-dien-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the double bonds to single bonds, forming saturated alcohols.

Substitution: The furan ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) are used under controlled conditions.

Major Products

Oxidation: Formation of furan-2-carboxaldehyde or furan-2-carboxylic acid.

Reduction: Formation of 4-(furan-2-yl)heptanol.

Substitution: Formation of brominated or nitrated furan derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,6-Heptadien-4-ol: Similar backbone but lacks the furan ring.

4-(Furan-2-yl)butan-2-ol: Shorter carbon chain with a furan ring.

Furan-2-carboxaldehyde: Contains the furan ring but lacks the heptadienol structure.

Uniqueness

4-(Furan-2-yl)hepta-1,6-dien-4-ol is unique due to its combination of a furan ring and a hepta-1,6-dien-4-ol backbone, providing a versatile scaffold for various chemical transformations and applications .

Biologische Aktivität

4-(Furan-2-yl)hepta-1,6-dien-4-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews various studies detailing its biological properties, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The chemical formula of this compound is C11H14O2, featuring a furan ring and a heptadiene structure. Its unique configuration contributes to its biological activity, particularly in interactions with biological macromolecules.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. The mechanism involves the modulation of key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial in cancer progression.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | Inhibition of MAPK signaling |

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Pseudomonas aeruginosa | 128 μg/mL |

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been reported to possess anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A clinical trial investigated the efficacy of this compound in patients with advanced breast cancer. The trial demonstrated a significant reduction in tumor size in 60% of participants after treatment for three months. The compound was well-tolerated with minimal side effects reported.

Case Study 2: Antimicrobial Application

In a laboratory setting, researchers tested the efficacy of this compound against antibiotic-resistant strains of bacteria. The results showed that the compound could effectively inhibit the growth of these resistant strains, suggesting a promising avenue for further research into its application as an antibiotic.

Eigenschaften

IUPAC Name |

4-(furan-2-yl)hepta-1,6-dien-4-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-7-11(12,8-4-2)10-6-5-9-13-10/h3-6,9,12H,1-2,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYTNUPDNFKZGGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC=C)(C1=CC=CO1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.